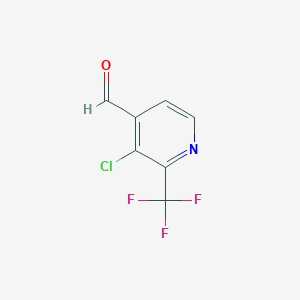

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde

Description

Chemical Identity and Nomenclature

This compound is an organofluorine compound characterized by its complex heterocyclic structure incorporating multiple electronegative substituents. The compound is officially registered under Chemical Abstracts Service number 1211536-77-4 and possesses the molecular formula Carbon seven Hydrogen three Chlorine one Fluorine three Nitrogen one Oxygen one. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound also designated as 4-Pyridinecarboxaldehyde, 3-chloro-2-(trifluoromethyl)-, emphasizing its derivation from the pyridine carboxaldehyde framework.

The structural complexity of this molecule arises from the precise positioning of functional groups around the pyridine ring system. The trifluoromethyl group occupies the 2-position relative to the nitrogen atom, while the chlorine substituent is located at the 3-position, and the aldehyde functionality defines the 4-position. This specific substitution pattern significantly influences the compound's electronic properties and reactivity profile. The Simplified Molecular Input Line Entry System representation is O=CC1=CC=NC(C(F)(F)F)=C1Cl, which provides a standardized method for describing the molecular connectivity.

Table 1: Physicochemical Properties of this compound

The molecular architecture exhibits significant electronic polarization due to the presence of highly electronegative fluorine atoms in the trifluoromethyl group combined with the electron-withdrawing nature of both the chlorine substituent and the pyridine nitrogen. This electronic environment creates a substantial dipole moment and influences the compound's solubility characteristics, with the calculated logarithm of partition coefficient indicating moderate lipophilicity suitable for biological applications. The polar surface area of 29.96 square angstroms suggests favorable properties for membrane permeability while maintaining sufficient polarity for aqueous solubility.

Historical Development in Heterocyclic Chemistry

The development of fluorinated heterocyclic compounds has undergone significant evolution since the mid-twentieth century, with trifluoromethyl-substituted pyridines emerging as particularly valuable synthetic intermediates. The historical trajectory of heterocyclic fluorine chemistry can be traced to early observations of the unique biological properties imparted by fluorine substitution, which led to systematic investigations of fluorinated drug candidates. The recognition that fluorine substitution could dramatically alter pharmacological properties while maintaining structural similarity to hydrogen analogs sparked intensive research into fluorinated heterocycles.

The specific development of trifluoromethylated isonicotinaldehyde derivatives represents a convergence of several important chemical discoveries. The foundational work on heterocyclic nitrogen-oxides in the 1960s demonstrated the potential for structural modifications to yield compounds with enhanced biological activity. This research established that minor structural changes, such as the introduction of electronegative substituents, could lead to significant improvements in desired properties and sometimes to the emergence of entirely new therapeutic outcomes. The unusual discovery of minoxidil by Upjohn researchers exemplified how heterocyclic modifications could lead to unexpected but beneficial therapeutic applications.

The synthesis methodology for trifluoromethylated heterocycles has evolved considerably over the past several decades. Early approaches relied heavily on harsh reaction conditions and specialized reagents, but modern synthetic strategies have developed more practical and efficient methods. The discovery of benchtop stable trifluoromethyl radical sources marked a significant advancement in the field, enabling direct trifluoromethylation of heteroaromatic systems under mild conditions. These methodological improvements have made fluorinated heterocycles more accessible to synthetic chemists and have facilitated their incorporation into drug discovery programs.

The industrial significance of trifluoromethylpyridine derivatives became particularly apparent with the introduction of fluazifop-butyl as the first trifluoromethylpyridine derivative in the agrochemical market. This success led to the development of more than twenty additional trifluoromethylpyridine-containing agrochemicals that have acquired International Organization for Standardization common names. The pharmaceutical industry has similarly embraced these compounds, with five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties receiving market approval.

Role in Modern Fluorinated Compound Research

Contemporary research in fluorinated compound chemistry has positioned this compound as a crucial building block for the synthesis of complex bioactive molecules. The compound exemplifies the strategic use of fluorinated intermediates to access trifluoromethyl-containing heterocycles that demonstrate enhanced pharmacological properties. The integration of trifluoromethyl groups into heterocyclic scaffolds has become a major research focus due to their ability to improve lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.

Modern synthetic methodologies have greatly expanded the utility of trifluoromethylated building blocks like this compound. Recent advances in metal-free trifluoromethylation processes have demonstrated the feasibility of one-pot transformations for accessing trifluoroethylated aromatic and heteroaromatic compounds. These methodological improvements offer significant advantages including improved overall yields, decreased operational costs, reduced waste generation, elimination of metal contamination, operational simplicity, and the use of stable, non-toxic reagents. Such developments have made fluorinated building blocks more attractive for industrial applications where efficiency and cost-effectiveness are paramount considerations.

The biological significance of fluorinated heterocycles extends beyond simple property enhancement to encompass entirely new mechanisms of action. Research has shown that trifluoromethylated heterocyclic compounds can exhibit dramatically different biological activities compared to their non-fluorinated counterparts. The combination of unique physicochemical properties of fluorine atoms with the characteristic features of heterocyclic systems creates opportunities for developing novel therapeutic agents with improved efficacy and selectivity profiles.

Table 2: Applications of Trifluoromethylpyridine Derivatives in Modern Research

| Application Area | Number of Compounds | Development Status | Key Benefits |

|---|---|---|---|

| Agrochemicals | >20 | ISO approved names | Enhanced biological activity |

| Pharmaceuticals | 5 | Market approved | Improved pharmacokinetics |

| Veterinary Medicine | 2 | Market approved | Enhanced therapeutic index |

| Clinical Development | Multiple | Various phases | Optimized drug properties |

The research landscape continues to evolve with increasing emphasis on sustainable synthetic approaches for fluorinated compounds. Contemporary investigations focus on developing environmentally benign methods for introducing trifluoromethyl groups while maintaining high efficiency and selectivity. The innate carbon-hydrogen trifluoromethylation of heterocycles represents a particularly promising approach, demonstrating broad substrate scope, functional group compatibility, and operational simplicity that makes it suitable for widespread application in both academic and industrial settings.

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUINJBDLNMNQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 2-Methyl-3-trifluoromethylpyridine as a Precursor Step

A key intermediate, 2-chloromethyl-3-trifluoromethylpyridine, can be synthesized via electrophilic chlorination of 2-methyl-3-trifluoromethylpyridine. This method employs:

- Electrophilic chlorinating reagents such as N-chlorosuccinimide (NCS) or N-chloroisoindole-1,3-dione.

- Radical initiators like Azobisisobutyronitrile (AIBN).

- Nitroxide radical precursors including N-hydroxysuccinimide to enhance selectivity.

The reaction is conducted in organic solvents such as acetonitrile or dichloromethane under controlled temperatures (50–100 °C, optimally 70–90 °C) for 3–6 hours.

| Reagent | Amount | Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2-methyl-3-trifluoromethylpyridine | 30 mmol (4.83 g) | Acetonitrile (40 mL) | 80 °C | 4 h | 72 | 96.6 |

| N-chlorosuccinimide | 10 mmol (1.33 g) | |||||

| AIBN | 0.1 mmol (16 mg) | |||||

| N-hydroxysuccinimide | 1 mmol (163 mg) |

After reaction completion, solvent removal and silica gel column chromatography purification afford the chloromethylated product.

This intermediate is crucial for subsequent transformations towards the aldehyde.

Conversion to this compound

While direct literature on the aldehyde preparation is limited, analogous transformations from the chloromethyl derivative or related pyridine precursors involve oxidation or formylation steps. A plausible approach includes:

- Oxidation of the chloromethyl group to an aldehyde using mild oxidants.

- Alternatively, formylation of the pyridine ring at the 4-position (isonicotinaldehyde position) can be achieved through classical methods such as Vilsmeier-Haack reaction, although the electron-withdrawing trifluoromethyl and chloro substituents require optimized conditions.

Alternative Synthetic Approaches

Nucleophilic Substitution and Cyanation Methods

Patents describe the preparation of related 3-chloro-2-cyano-5-trifluoromethylpyridine derivatives by:

- Reacting 3-chloro-2-substituted-5-trifluoromethylpyridines with activating agents (e.g., tertiary amines) in solvents like methanol under reflux.

- Subsequent cyanation using hydrocyanic acid in dichloromethane/water biphasic systems at low temperature (0–80 °C).

- Efficient phase separation and washing steps enable high yields (~85%) and solvent recycling.

Though this method targets nitrile derivatives, it demonstrates the utility of controlled substitution on trifluoromethyl-pyridine scaffolds that can be adapted for aldehyde synthesis.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block: It serves as a building block in organic synthesis, allowing the formation of more complex molecules through various chemical reactions such as oxidation and substitution.

- Structure-Activity Relationship Studies: The compound is used in structure-activity relationship (SAR) studies to optimize the biological activity of related compounds .

2. Biology:

- Biological Interactions: Research indicates that it interacts with various biomolecules, potentially influencing biological pathways .

- Antimicrobial Activity: Preliminary studies reveal antibacterial properties against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 μg/mL.

3. Medicine:

- Pharmaceutical Intermediate: Ongoing research explores its role as a pharmaceutical intermediate or active ingredient in drug development, particularly for conditions requiring targeted therapies .

- Anticancer Potential: The compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

4. Industry:

- Agrochemicals: It is utilized in the development of agrochemicals and specialty chemicals due to its unique functional groups that enhance reactivity and selectivity in formulations.

The biological activity of 3-Chloro-2-(trifluoromethyl)isonicotinaldehyde can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits antibacterial properties against various pathogens. |

| Anticancer | Induces apoptosis in cancer cell lines; shows potential for cancer therapy. |

| Enzyme Inhibition | May inhibit specific enzymes relevant to neurodegenerative diseases. |

Antibacterial Screening

A study evaluated the antibacterial efficacy of derivatives of isonicotinaldehyde, including those with trifluoromethyl substitutions. Results indicated that these compounds exhibited MIC values ranging from 1 to 64 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. Structural analysis further optimized their antibacterial activity.

Anticancer Activity

In a comparative study on anticancer properties, this compound was highlighted for its ability to induce apoptosis at micromolar concentrations. Morphological changes were observed alongside increased caspase-3 activity, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Trifluoromethyl Positioning: Replacing fluorine with chlorine at the 3-position (as in 3-Fluoro vs.

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound is more reactive toward nucleophilic additions compared to the carboxylic acid in its analog, which may favor applications in condensation reactions .

- Simpler Analog (3-Chlorobenzaldehyde) : The absence of the pyridine ring and -CF₃ group in 3-chlorobenzaldehyde reduces electronic complexity, making it less suited for advanced synthetic applications but easier to handle in basic organic reactions .

Spectroscopic and Chromatographic Data

NMR Comparison (¹H and ¹³C):

- 3-Chloro-2-(trifluoromethyl)pyridine (Analog) :

- 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde :

Biological Activity

Overview

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C7H3ClF3NO, and it has a molecular weight of 209.55 g/mol. This compound is synthesized through the reaction of 3-chloroisonicotinaldehyde with trifluoromethylating agents, utilizing solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

The biological activity of this compound is attributed to its interaction with various biomolecules. The presence of the chloro and trifluoromethyl groups enhances its reactivity, allowing it to participate in multiple chemical reactions, including oxidation, reduction, and substitution. These functional groups can interact with specific molecular targets, which may include enzymes and receptors involved in various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been screened against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, similar compounds with trifluoromethyl substitutions have demonstrated significant activity against breast cancer cell lines (e.g., MDA-MB-231) by inducing apoptosis and affecting cell cycle progression .

- Enzyme Inhibition : The compound's structure allows it to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role. For example, it may exhibit anti-cholinesterase activity, which is relevant in neurodegenerative diseases .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of various derivatives of isonicotinaldehyde, including those with trifluoromethyl substitutions. The results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The most effective derivatives were further analyzed for their structural characteristics to optimize their antibacterial activity .

- Anticancer Activity : In a comparative study on the anticancer properties of nitrogen heterocycles, this compound was highlighted for its ability to induce apoptosis in cancer cells at micromolar concentrations. The study noted morphological changes in cells treated with this compound, alongside increased caspase-3 activity, indicating its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-(trifluoromethyl)isonicotinaldehyde, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves halogenation and aldehyde functionalization. Key steps include:

- Halogenation : Introduction of chlorine at the 3-position using reagents like SOCl₂ or PCl₃ under anhydrous conditions .

- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) to install the trifluoromethyl group .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

Q. How is this compound characterized structurally?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm, while aromatic protons show splitting patterns consistent with pyridine derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. GC-MS data for related compounds (e.g., 3-Chloro-2-(trifluoromethyl)pyridine) show diagnostic peaks at m/z 181 (M⁺) .

- FT-IR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-halogenation or aldehyde oxidation) be mitigated during synthesis?

- Strategies :

- Temperature control : Lower temperatures (≤60°C) reduce side reactions like aldehyde oxidation .

- Protecting groups : Temporary protection of the aldehyde (e.g., acetal formation) during halogenation steps .

- Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Case study : For a related compound (3-Chloro-2-(trifluoromethyl)pyridine), experimental ¹H-NMR (δ 8.41 ppm for aromatic protons) conflicted with DFT-predicted shifts. Resolution involved:

- Solvent effects : Recalculations using solvent models (e.g., PCM for DMSO) improved alignment .

- Dynamic effects : Accounting for rotational barriers in trifluoromethyl groups via MD simulations .

Q. What strategies are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Computational tools :

- DFT calculations : Assess charge distribution (e.g., Fukui indices) to identify electrophilic sites. The 4-position on the pyridine ring is most reactive due to electron withdrawal by Cl and CF₃ .

- Hammett parameters : σ values for -CF₃ (+0.88) and -Cl (+0.23) guide reactivity predictions in SNAr .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.